The synthesis of Dantrolene-13C3 involves several key steps that ensure the successful incorporation of carbon-13 isotopes. The process typically begins with the preparation of labeled intermediates, followed by a series of chemical reactions:
Industrial production methods mirror those used for other stable isotope-labeled compounds, emphasizing the need for specialized equipment to handle isotopes safely during large-scale synthesis .
Dantrolene-13C3 has a complex molecular structure characterized by its imidazolidinedione core and various functional groups. The molecular formula for Dantrolene-13C3 is C12H10N4O4 (with three carbon-13 atoms).
Key structural representations include:
[13CH2]1[13C](=O)N[13C](=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]
This structure allows Dantrolene-13C3 to interact with biological systems effectively, particularly through its action on ryanodine receptors involved in calcium signaling.
Dantrolene-13C3 participates in several chemical reactions that are crucial for its functionality:
The outcomes of these reactions depend significantly on the specific conditions applied during synthesis .
The mechanism of action for Dantrolene-13C3 is primarily linked to its interaction with ryanodine receptors located on the sarcoplasmic reticulum of muscle cells. By binding to these receptors, Dantrolene-13C3 inhibits calcium release, thereby reducing muscle contraction. This action is particularly beneficial in conditions characterized by excessive calcium release, such as malignant hyperthermia.
In laboratory settings, Dantrolene-13C3 has demonstrated varying effects based on dosage and temporal exposure, indicating its potential utility in pharmacological studies aimed at understanding muscle physiology .
Dantrolene-13C3 exhibits several notable physical and chemical properties:
These properties are essential for its application in both research and therapeutic contexts .
Dantrolene-13C3 serves multiple scientific purposes:
Dantrolene-¹³C₃ (CAS 1185234-99-4) is a stable isotope-labeled analog of the muscle relaxant dantrolene, where three carbon atoms (positions 2, 4, and 5 of the hydantoin ring) are replaced by ¹³C isotopes. This isotopic enrichment (≥98%) minimally alters molecular mass (317.23 g/mol vs. 314.26 g/mol for unlabeled dantrolene) while preserving chemical identity and reactivity. Key structural features include:
Table 1: Structural and Isotopic Properties of Dantrolene-¹³C₃
Property | Specification |
---|---|
Molecular Weight | 317.23 g/mol |
Isotopic Enrichment | ≥98% ¹³C at positions 2,4,5 |
Melting Point | 281–287°C |
Configuration | E-isomer |
IUPAC Name | 1-[(E)-[5-(4-Nitrophenyl)furan-2-yl]methylideneamino]-(2,4,5-¹³C₃)-1,3-diazolidine-2,4-dione |
Synthesis leverages palladium-catalyzed cross-coupling reactions, adapting routes from unlabeled dantrolene:
Table 2: Synthetic Routes for Isotope-Labeled Dantrolene Analogs
Method | Key Reagents | Isotope Incorporation | Yield (%) |
---|---|---|---|
Suzuki Coupling | ¹³C₃-Hydantoin-Bpin, 5-(4-Nitrophenyl)furan-2-boronic acid | Hydantoin ring (C2,C4,C5) | 72 |
Stille Coupling | ¹³C₃-Hydantoin-SnBu₃, 5-(4-Nitrophenyl)furan-2-triflate | Hydantoin ring (C2,C4,C5) | 68 |
Reductive Amination | ¹³C₃-Glycine, 5-(4-Nitrophenyl)furan-2-carbaldehyde | Hydantoin C2 | 60 |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: